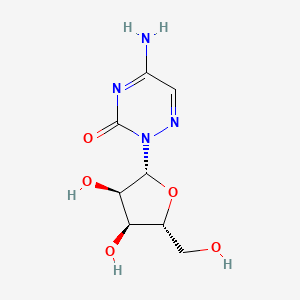

6-Azacytidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-amino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-4-1-10-12(8(16)11-4)7-6(15)5(14)3(2-13)17-7/h1,3,5-7,13-15H,2H2,(H2,9,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQDLJNDRVBCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859796 | |

| Record name | 5-Amino-2-pentofuranosyl-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817324 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3131-60-0 | |

| Record name | 6-Azacytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular and Biochemical Mechanisms of Action of 6 Azacytidine

Epigenetic Modulatory Mechanisms

Effects on Histone Modifications and Chromatin Structure

A primary mechanism by which 6-Azacytidine influences chromatin structure is through its role as a DNA methyltransferase inhibitor. When this compound, specifically its deoxy derivative (5-aza-2′-deoxycytidine triphosphate), is incorporated into DNA, it forms a covalent bond with DNA methyltransferases. This irreversible binding traps the enzymes, preventing them from maintaining DNA methylation patterns during replication wikipedia.orgdrugbank.commedkoo.complos.orgaacrjournals.orgtandfonline.com. This leads to passive DNA hypomethylation, a process where methylation marks are lost during successive rounds of DNA replication wikipedia.orgplos.org.

The resulting hypomethylation of DNA can lead to the re-expression of previously silenced genes, including tumor suppressor genes, by altering the epigenetic landscape wikipedia.orgmedkoo.comtandfonline.com. Beyond DNA methylation, this compound's influence extends to chromatin structure. Studies have shown that it can induce decondensation of chromatin, leading to a more "open chromatin state" which is generally associated with increased gene expression mdpi.comfrontiersin.orgnih.gov. This effect can also be accompanied by changes in histone expression and the activity of histone acetylating enzymes, further contributing to the modulation of chromatin accessibility and gene transcription nih.gov.

RNA-Mediated Mechanisms and Functional Consequences

This compound's predominant incorporation into RNA leads to a range of RNA-mediated mechanisms and functional consequences that contribute to its cellular effects.

The incorporation of this compound into various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA), disrupts normal RNA metabolism wikipedia.orgdrugbank.comresearchgate.netnih.govnih.govplos.orgoncotarget.comnih.govmims.com. This disruption can manifest as alterations in the synthesis and processing of RNA molecules nih.govnih.gov. A significant consequence is the disassembly of polyribosomes, which are complexes of multiple ribosomes translating a single mRNA molecule wikipedia.orgdrugbank.complos.org. This polyribosome disassembly directly impairs the efficiency of protein synthesis wikipedia.orgdrugbank.comnih.govplos.orgoncotarget.comnih.gov.

In addition to its effects on DNA methyltransferases, this compound has been shown to inhibit a subset of RNA methyltransferases. Notably, it inhibits DNMT2, an RNA methyltransferase that specifically methylates cytosine at position 38 in transfer RNA (tRNA) (Asp) medkoo.comnih.govnih.govaacrjournals.orgresearchgate.net. This inhibition of tRNA methylation can contribute to the defective function of tRNA and the broader disruption of protein synthesis observed with this compound treatment nih.govresearchgate.net.

Interference with Ribosome Function and Translation

Induction of Cellular Stress and Apoptosis Pathways

This compound is known to induce cellular stress and activate apoptosis pathways, contributing to its cytotoxic effects, particularly in rapidly dividing cells wikipedia.orgdrugbank.commedkoo.comresearchgate.net.

The cytotoxic effects of this compound are linked to its ability to perturb the cell cycle. The drug's incorporation into DNA can prevent DNA synthesis and trigger DNA damage signaling, leading to cytotoxicity wikipedia.orgdrugbank.com. The impact on cell cycle progression can be concentration-dependent. At lower concentrations (2-6 µM), cells in the G1 phase preferentially undergo apoptosis, while cells in G2-M are more resistant nih.govaacrjournals.org. At higher concentrations (8-40 µM), the induction of apoptosis appears less cell cycle phase-specific, affecting cells in both G1 and S phases, and involves the reduction of both RNA and DNA metabolism nih.govaacrjournals.org. Furthermore, this compound has been observed to induce G2/M cell cycle arrest in certain cell lines tandfonline.comnih.gov. Beyond direct nucleic acid interference, this compound can induce oxidative stress and activate integrated stress response pathways, which can further contribute to cellular damage and the induction of programmed cell death biorxiv.orgnih.goviiarjournals.org.

Table 1: Key Aspects of this compound Nucleic Acid Incorporation

| Nucleic Acid | Proportion of this compound Incorporation | Functional Consequence |

| RNA | 80-90% nih.govmdpi.com | Disruption of RNA metabolism, polyribosome disassembly, inhibition of protein synthesis, defective tRNA methylation wikipedia.orgdrugbank.comresearchgate.netnih.govnih.govplos.orgoncotarget.comnih.govmims.com |

| DNA | 10-20% nih.govmdpi.com | Inhibition of DNA methyltransferases, DNA hypomethylation, DNA damage signaling, cytotoxicity wikipedia.orgdrugbank.commedkoo.complos.orgaacrjournals.orgtandfonline.com |

Cellular and Epigenetic Effects of 6 Azacytidine in Preclinical Models

Impact on Cell Proliferation and Viability in In Vitro Systems

The efficacy of 6-Azacytidine in inhibiting cell proliferation and reducing viability has been demonstrated across a spectrum of cancer cell lines, highlighting its potential as an antineoplastic agent. These effects are often observed to be concentration-dependent and vary significantly among different cell types.

Concentration-Dependent Effects on Cell Growth

Research findings consistently show that this compound inhibits cell growth and viability in a concentration-dependent manner in various in vitro models. For instance, in the myelodysplastic syndrome (MDS)-derived leukemia cell line SKM-1, this compound demonstrated a concentration-dependent inhibition of growth, with an IC50 value of 0.52 µmol/l. At a higher concentration of 30 µmol/l, this compound significantly reduced cell viability to approximately 2%. iiarjournals.org

Similarly, human promyelocytic leukemia HL60 cells exhibited a time- and concentration-dependent decrease in cell viability when treated with this compound. A concentration of 1 µM this compound led to a 39.1% reduction in cell viability after 72 hours of treatment. tandfonline.com Furthermore, studies on human multiple myeloma cell lines and primary multiple myeloma cells revealed that exposure to clinically achievable concentrations of this compound, ranging from 1 µM to 20 µM, induced apoptosis. haematologica.orgnih.gov

The impact of this compound on cell growth is summarized in the table below, illustrating its concentration-dependent effects across different cell lines:

| Cell Line Type | Specific Cell Line | Effect Observed | Key Concentration/IC50 | Reference |

| Myelodysplastic Syndrome (MDS)-derived leukemia | SKM-1 | Concentration-dependent growth inhibition; Reduced viability | IC50 = 0.52 µmol/l; 2% viability at 30 µmol/l | iiarjournals.org |

| Human Promyelocytic Leukemia | HL60 | Time- and concentration-dependent viability inhibition | 39.1% viability decrease at 1 µM (72h) | tandfonline.com |

| Human Multiple Myeloma | Various | Apoptosis induction | 1 µM – 20 µM | haematologica.orgnih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | A549, H460, H1299 | Sensitivity to treatment | EC50 = 1.8–10.5 µM | tandfonline.com |

| Colorectal Cancer | RKO | Dose-dependent cytotoxicity | IC50 = 5.6 µM | mdpi.com |

Differential Sensitivity Across Cell Lines

The response to this compound varies significantly among different cell lines, indicating differential sensitivities that can influence treatment outcomes in preclinical settings. This variability is evident across various cancer types.

In acute myeloid leukemia (AML) cell lines, including KG-1a, THP-1, OCI-AML3, and HL-60, this compound demonstrated a greater effect on reducing cell viability at concentrations above 1 µM compared to decitabine (B1684300), another hypomethylating agent. researchgate.netplos.org This suggests distinct mechanisms or potencies between these related compounds.

Studies on non-small cell lung cancer (NSCLC) cell lines (A549, H460, H1299) also revealed differential sensitivities to this compound, with EC50 values ranging from 1.8 µM to 10.5 µM, despite all tested lines showing sensitivity. tandfonline.com Similarly, in colorectal cancer cell lines, RKO cells were found to be particularly sensitive to this compound with an IC50 of 5.6 µM, whereas HT-29 and LoVo cell lines exhibited higher resistance, with IC50 values exceeding 50 µM. mdpi.com

Acquired resistance to this compound has also been observed in preclinical models. For instance, a this compound-resistant SKM-1 cell line (SKM1-R) was found to have lower expression of nucleoside metabolizing enzymes such as uridine-cytidine kinase-1 (UCK1), uridine-cytidine kinase-2 (UCK2), human equilibrative nucleoside transporter 1 (hENT1), human concentrative nucleoside transporter 3 (hCNT3), ribonucleotide reductase M1 (RRM1), and ribonucleotide reductase M2 (RRM2), compared to its sensitive counterpart (SKM1-S). This suggests that the expression levels of these enzymes play a crucial role in determining cellular resistance to this compound. ashpublications.org Another example of acquired resistance was seen in the MOLM/AZA-1 cell line, which was developed from the parental MOLM-13 line and showed a 36-fold higher IC50 to this compound, indicating a significant increase in resistance. oncotarget.com

Preclinical in Vitro Studies of 6 Azacytidine

Application in Human and Murine Cell Lines

While extensive preclinical in vitro studies have investigated the effects of Azacitidine (5-Azacytidine, CID 9444) on myeloid leukemia cell lines, specific studies focusing solely on 6-Azacytidine (CID 65114) in this context are limited within the provided search results. Research on Azacitidine (5-Azacytidine) has shown its ability to induce dose-dependent cytotoxicity and cellular differentiation in acute myeloid leukemia (AML) cell lines, such as HL-60 and AML-193, along the granulocytic/monocytic lineage.

Similar to myeloid leukemia, the majority of preclinical in vitro research in multiple myeloma cell lines has focused on Azacitidine (5-Azacytidine, CID 9444). These studies have demonstrated that Azacitidine induces apoptosis in human multiple myeloma cell lines and primary cells, and can down-regulate crucial cell survival pathways, including the interleukin-6 signaling pathway and nuclear factor-κB activation. Specific studies detailing the effects of this compound (CID 65114) on multiple myeloma cell lines were not prominently found in the provided search results.

Preclinical in vitro investigations into solid tumor cell lines predominantly feature Azacitidine (5-Azacytidine, CID 9444). These studies indicate that Azacitidine can inhibit DNA methyltransferase expression, reduce cell viability, and induce apoptosis in various solid tumor cell lines, including those derived from bladder cancer and nasopharyngeal carcinoma. However, specific preclinical in vitro studies focusing solely on this compound (CID 65114) in solid tumor cell lines are limited in the provided information.

This compound (6-AzaC, CID 65114) has demonstrated a wide spectrum of antiviral activity in preclinical in vitro studies. It exhibits strong anti-adenoviral properties, effectively suppressing the reproduction of adenovirus types 1, 2, and 5 in human cell lines such as HeLa and HEp-2 cells. researchgate.net The antiviral effect of this compound is characterized by the inhibition of virus-specific intranuclear DNA-containing inclusion bodies, as well as the suppressed synthesis of viral DNA, hexon antigen, and infectious virus. researchgate.net Furthermore, this compound has shown antiherpetic and anti-influenza actions in experimental infection models. nih.gov It has also been found to be effective against human immunodeficiency virus (HIV) and human T-lymphotropic virus (HTLV) in vitro. wikipedia.org

The effectiveness of this compound against adenovirus type 5 in HEp-2 cells has been quantified:

| Viral Model | Cell Line | EC50 (µg/ml) | Selectivity Index |

| Adenovirus type 5 | HEp-2 | 0.5 researchgate.netnih.gov | 374 nih.gov, 380 researchgate.net |

Solid Tumor Cell Line Studies

Functional Assays and Readouts

This compound (CID 65114) is known as a pyrimidine (B1678525) analogue that can inhibit DNA methyltransferase, thereby affecting DNA methylation. ctdbase.org Its incorporation into DNA leads to covalent binding with DNA methyltransferases, which can prevent DNA synthesis and result in cytotoxicity. wikipedia.org At lower concentrations, this compound acts by inhibiting DNA methyltransferase, leading to DNA hypomethylation. wikipedia.org In vitro, this compound is capable of removing methyl groups from DNA, potentially reducing the effects of gene silencing mechanisms that occur prior to methylation. wikipedia.org

While Azacitidine (5-Azacytidine, CID 9444) has been extensively studied for its DNA demethylating effects in various cancer cell lines, including myeloid leukemia and multiple myeloma, specific detailed research findings on the DNA methylation status assessment solely for this compound (CID 65114) in these contexts are limited in the provided search results.

Gene Expression Analysis

This compound functions as a DNA methyltransferase inhibitor (DNMTi), leading to reduced cytosine methylation in newly synthesized DNA. This hypomethylation can facilitate the re-expression of aberrantly silenced tumor suppressor genes, including those involved in cell cycle regulation, differentiation, and proliferation. nih.govfda.gov Studies have shown that this compound induces a general increase in gene expression; however, the correlation between changes in DNA methylation and observed alterations in gene expression can be moderate or even absent for some genes. For instance, in HEK 293 cells and hypermethylated colon cancer cells, only a small percentage of genes upregulated by this compound could be directly attributed to DNA demethylation. oncotarget.com

Specific genes and pathways are notably affected by this compound treatment:

p16 Gene Demethylation: In human multiple myeloma cell lines like RPMI 8226 and LP-1, this compound has been shown to demethylate the p16 gene, which is often hypermethylated in these cells. haematologica.org

FOXP3 Upregulation: this compound can directly induce the expression of Forkhead Box P3 (FOXP3) in T cells, a master transcription factor for regulatory T cells (Tregs). This effect is attributed to the hypomethylation of the Treg-specific demethylated region (TSDR) within the FOXP3 gene. nih.govaai.orgnih.govresearchgate.net

IFN-γ and Cell-Cycle Related Genes: While FOXP3 expression is upregulated, other genes like interferon-gamma (IFN-γ) and certain cell-cycle related genes have been observed to be significantly downregulated by this compound in in vitro studies. researchgate.net

NOXA (PMAIP1) Induction: this compound treatment induces the integrated stress response (ISR) pathway, which in turn upregulates the expression of NOXA (PMAIP1), a pro-apoptotic protein. This induction contributes to the compound's combinatorial activity with other agents like venetoclax (B612062). haematologica.org

Transcriptional Reprogramming: this compound has been shown to potentiate transcriptional reprogramming, including the activation of genes involved in apoptosis and differentiation, and a repression of genes linked to cell cycle progression. haematologica.org

Comparative studies with decitabine (B1684300) (DAC) reveal distinct gene expression profiles. While both this compound and decitabine deplete DNMT1 and induce DNA damage, their effects on gene expression are largely non-overlapping. At comparable concentrations, a significant percentage of genes regulated by this compound are uniquely affected, highlighting functional disparities between these two hypomethylating agents. plos.org

Cell Viability and Proliferation Assays

Preclinical in vitro studies consistently demonstrate that this compound reduces cell viability and inhibits proliferation across a variety of cancer cell lines in a dose- and time-dependent manner.

Multiple Myeloma: Human multiple myeloma cell lines exhibit susceptibility to this compound, with median IC50 values typically ≤5 µM at 72 hours. haematologica.org

Carcinoid Tumors: In human carcinoid cell lines (BON, CNDT2.5, and H727), this compound treatment resulted in a dose-dependent reduction in tumor cell proliferation. For instance, in BON cells, 100 µM this compound reduced growth by 33.8% at 2 days, 69.2% at 4 days, and 86.5% at 6 days. nih.gov

Acute Myeloid Leukemia (AML): this compound significantly reduces cell viability in AML cell lines, with greater effects observed at concentrations above 1 µM compared to decitabine. fda.govplos.org

Urinary Bladder Urothelial Carcinoma (UBUC): this compound has been shown to reduce the viability of UBUC cell lines (T24 and UMUC3) and inhibit their clonogenic activity. researchgate.net

Non-Seminomatous Germ Cell Tumor (NSGCT): In cisplatin-sensitive and cisplatin-resistant NSGCT cell lines (2102Ep, NCCIT, 2102Ep-R, NCCIT-R), this compound strongly reduced cell viability with IC50 values ranging from 18 to 23 nM after 72 hours of repeated exposure. mdpi.com

Table 1: Effect of this compound on Cell Proliferation in Carcinoid Cells

| Cell Line | This compound Concentration (µM) | Growth Reduction at 2 Days (%) | Growth Reduction at 4 Days (%) | Growth Reduction at 6 Days (%) |

| BON | 30 | 16.9 ± 4.1 | 47.9 ± 3.3 | 55.0 ± 0.6 |

| BON | 100 | 33.8 ± 1.4 | 69.2 ± 0.6 | 86.5 ± 0.8 |

| BON | 10 | - | 21.7 ± 1.5 | 36.2 ± 2.0 |

Data adapted from nih.gov. Values represent mean ± standard deviation.

Beyond cancer cells, this compound also impacts the proliferation of immune cell subsets. For instance, it has been shown to reduce the capacity of wild-type T effector cells (Teffs) to proliferate by 41.28% in in vitro assays, while natural regulatory T cells (nTregs) demonstrate resistance to these anti-proliferative effects. nih.gov

Apoptosis and Cell Cycle Analysis

This compound is a potent inducer of apoptosis and modulator of the cell cycle in various cell types.

Apoptosis Induction: this compound induces apoptosis in human multiple myeloma cells, primary multiple myeloma cells, and urinary bladder urothelial carcinoma (UBUC) cells. haematologica.orgresearchgate.netnih.gov Studies indicate that it can trigger apoptosis via the intrinsic apoptotic pathway. haematologica.org In non-seminomatous germ cell tumor (NSGCT) cells, this compound induces a strong apoptotic response, evidenced by increased cleavage of Caspase-3 and Poly-(ADP-ribose) polymerase 1 (PARP1), and an increase in the subG1 cell population. This pro-apoptotic effect can be sustained, particularly in p53-mutant cell lines. mdpi.com The combination of this compound with a SUMOylation inhibitor (TAK-981) has also been shown to promote apoptosis in acute myeloid leukemia (AML) cells. haematologica.org

Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G2/M phase. In CNDT2.5 carcinoid cells, treatment with this compound led to a dose-dependent accumulation of cells in the G2 phase, with 1 µM, 3 µM, and 10 µM concentrations increasing G2 phase cells from a control of 6.82% to 16.51%, 42.01%, and 54.19% respectively, after 48 hours. This G2/M arrest is further supported by increased levels of Cyclin B1. nih.gov Other studies have shown this compound causing a decrease in all cell cycle phases, while its analog decitabine often causes an increase specifically in G2-M. plos.org The compound, through its incorporation into DNA, can block cells from entering the S-phase in a dose-dependent manner. fda.gov The combination of this compound and TAK-981 also altered cell cycle progression, leading to a decreased percentage of cells in G1 phase. haematologica.org

p53 Pathway Activation: this compound activates DNA damage and p53 response pathways, contributing to cell death and apoptosis in abnormal hematopoietic cells. fda.gov

Protein Synthesis and Stability Studies

This compound's mechanism of action extends beyond DNA methylation to include effects on RNA and protein metabolism.

Incorporation into Nucleic Acids: this compound, being a pyrimidine nucleoside analog of cytidine (B196190), can be incorporated into both RNA and DNA during cellular replication and transcription. Studies in human AML cell lines have shown that this compound predominantly incorporates into RNA (65%) compared to DNA (35%). europa.eufda.govfda.govnih.govplos.orgoncotarget.com

Inhibition of Protein Synthesis: The incorporation of this compound into RNA can disrupt nuclear and cytoplasmic mRNA metabolism, leading to dysregulation of protein synthesis. nih.gov In multiple myeloma cells, the kinetics of this compound's effects, such as the down-regulation of interleukin-6 receptor-α, interleukin-6, phospho-STAT3, and Bcl-xl, and the inhibition of NF-κB activity, are more consistent with protein synthesis inhibition than with hypomethylation or other DNA-mediated effects. haematologica.orgnih.gov In human AML cell lines (KG-1a and THP-1), this compound (2 µM) significantly reduced protein synthesis by 51% and 58% at 48 hours, respectively. plos.org This inhibition of protein synthesis is considered a cytotoxic effect. europa.eufda.govfda.gov

Protein Stability: this compound has been observed to reduce the protein stability of certain proteins, such as c-MYC, which has a short half-life. oncotarget.com

Table 2: Effect of this compound on Protein Synthesis in AML Cell Lines

| Cell Line | This compound Concentration (µM) | Protein Synthesis Inhibition at 48 Hours (%) |

| KG-1a | 2 | 51 |

| THP-1 | 2 | 58 |

Data adapted from plos.org.

Immunomodulatory Effects on Cell Subsets

This compound exerts immunomodulatory effects on various immune cell subsets, impacting their numbers, functions, and differentiation.

T-Cell Subsets:

T-helper Cells: this compound treatment has been shown to reduce T-helper 1, T-helper 2, and T-helper 17 cells in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). mdpi.com In vitro studies specifically revealed that this compound could significantly suppress the differentiation of naïve CD4+ T cells into Th1 subsets. researchgate.net

Regulatory T Cells (Tregs): this compound is known to upregulate FOXP3, the master transcription factor for Tregs. nih.govaai.orgnih.govresearchgate.net This increase in Tregs is a common mechanism observed in preventing inflammatory disorders. nih.gov Natural regulatory T cells (nTregs) are notably resistant to the anti-proliferative effects of this compound, unlike T effector cells (Teffs), which are significantly inhibited. This differential effect is partly attributed to the upregulation of the cell cycle inhibitor p21 in Teffs but not in nTregs following this compound treatment. nih.gov

Double-Negative T Cells (DNTs) and CD8+ Lymphocytes: Latest evidence suggests that this compound, particularly in combination with venetoclax, can augment the cytotoxic activity of CD3+CD4-CD8- double-negative T cells (DNTs) and CD8+ lymphocytes in de novo AML. mdpi.com

Dendritic Cells (DCs): this compound use has been associated with an upregulation of CD40 (acquired during DC maturation) and CD86 (a costimulatory molecule able to activate T cells) on the surface of dendritic cells. mdpi.com

Myeloid-Derived Suppressor Cells (MDSCs): A reduction of MDSCs has been demonstrated upon treatment with hypomethylating agents, including this compound, in tumor-bearing mice. mdpi.com

Inflammation and Immune Response Pathways: Combinations of this compound with other agents, such as the SUMOylation inhibitor TAK-981, induce genes linked to inflammation and immune response pathways, leading to the secretion of type-I interferon by AML cells. This combination also induces the expression of natural killer-activating ligands (MICA/B) and adhesion proteins (ICAM-1) on the surface of AML cells, thereby activating natural killer cells and increasing their cytotoxic activity. haematologica.org

Preclinical in Vivo Studies and Animal Models of 6 Azacytidine

Murine Xenograft and Syngeneic Models

Leukemia Models

The antileukemic properties of 6-Azacytidine have been extensively studied in various murine models. In patient-derived xenograft (PDX) models of acute myeloid leukemia (AML), where human AML cells are implanted into immunodeficient mice, this compound has demonstrated significant therapeutic effects. For instance, in a PDX model using NOD/SCID mice, treatment with this compound led to a substantial reduction in leukemia burden. mdpi.com Similarly, in xenograft models using the human myelodysplastic syndrome (MDS)-derived cell line SKM-1, this compound significantly suppressed tumor growth. nih.gov

Combination therapies featuring this compound have also shown promise in xenograft models. The combination of this compound with the BCL2 inhibitor venetoclax (B612062) resulted in greater tumor growth inhibition in SKM-1 and MV4-11 xenograft models compared to either agent alone. nih.gov Another study in AML PDX models showed that combining this compound with magrolimab, a CD47 inhibitor, delayed leukemia progression and extended survival. mdpi.com Furthermore, a synergistic effect was observed when this compound was combined with the histone deacetylase inhibitor panobinostat (B1684620) in MV4;11 and AML-193 xenografted mice, leading to a drastic reduction in leukemic burden and prolonged survival. researchgate.net In a disseminated AML model using HL60cy cells, the combination of this compound with lintuzumab, an anti-CD33 antibody, significantly increased the survival of the mice. nih.gov

Syngeneic models, which utilize tumor cells from the same genetic background as the immunocompetent mouse strain, have also been crucial. In a syngeneic model using C1498 murine acute leukemia cells transplanted into C57BL/6 mice, this compound treatment increased the survival of tumor-bearing mice. nih.govhaematologica.org These models are particularly valuable for studying the interplay between the treatment, the tumor, and the host immune system. Studies in immunocompetent C57Bl/6 mice with C1498-Fluc AML showed that the therapeutic effect of this compound is partly dependent on a functional immune system, as the survival benefit was less pronounced in immunodeficient NSG mice. haematologica.org

Table 1: Preclinical In Vivo Leukemia Studies with this compound

| Model Type | Cell Line / Tumor Type | Mouse Strain | Key Findings with this compound | Reference |

|---|---|---|---|---|

| Xenograft (PDX) | Acute Myeloid Leukemia (AML) | NOD/SCID | Reduced engraftment of leukemic cells. | haematologica.org |

| Xenograft | SKM-1 (MDS-derived) | Not Specified | Significantly suppressed tumor growth. | nih.gov |

| Xenograft | MV4;11, AML-193 (AML) | Not Specified | Synergistic reduction in leukemic burden and prolonged survival with panobinostat. | researchgate.net |

| Syngeneic | C1498 (Murine AML) | C57BL/6 | Decreased tumor burden and increased survival. | nih.govhaematologica.org |

| Xenograft | MOLM-13 (AML) | Rag2−/−Il2rγ−/− | Enhanced anti-leukemic effect of anti-CD123 CAR T cells. | nih.gov |

| Xenograft | Juvenile Myelomonocytic Leukemia (JMML) | Immunodeficient | Reduced JMML infiltration in multiple organs and reduced progenitor cells in bone marrow. | researchgate.net |

Myeloma Models

The efficacy of this compound has also been evaluated in preclinical models of multiple myeloma. In the 5T33MM murine model of systemic myelomatosis, which recapitulates features of human multiple myeloma, treatment with this compound significantly prolonged the survival of the mice from a median of 24.5 days in the control group to 32 days in the treated group. haematologica.orgresearchgate.nettandfonline.comnih.gov This model demonstrated a clear anti-myeloma effect with only a single cycle of treatment. haematologica.org

Further studies have explored combination therapies in more complex genetic models. In the syngeneic transplanted Vk*MYC multiple myeloma model, which is driven by the Myc oncogene, the combination of the histone deacetylase inhibitor panobinostat with 5-azacytidine (B1684299) was shown to synergize to prolong the survival of tumor-bearing mice, highlighting a promising therapeutic strategy. nih.govresearchgate.net

Table 2: Preclinical In Vivo Myeloma Studies with this compound

| Model Type | Model Name/Cell Line | Mouse Strain | Key Findings with this compound | Reference |

|---|---|---|---|---|

| Syngeneic | 5T33MM (Murine Myeloma) | C57BL/KaLwRij | Prolonged median survival from 24.5 to 32 days. | haematologica.orgresearchgate.nettandfonline.comnih.gov |

| Syngeneic Transplant | Vk*MYC (Murine Myeloma) | C57BL/6 | Synergistic survival benefit when combined with panobinostat. | nih.govresearchgate.net |

Inflammatory and Autoimmune Disease Models

The immunomodulatory properties of this compound have been investigated in several animal models of inflammatory and autoimmune diseases. In a mouse model of rheumatoid arthritis, proteoglycan-induced arthritis, low-dose treatment with 5-azacytidine reduced disease severity and halted joint inflammation. researchgate.net Similarly, in a collagen-induced arthritis (CIA) mouse model, treatment with a DNA methyltransferase inhibitor like 5-azacytidine significantly alleviated joint bone destruction. elifesciences.org

In the MRL/lpr mouse model, which spontaneously develops a systemic lupus erythematosus (SLE)-like autoimmune disease, administration of 5-azacytidine resulted in a longer lifespan, diminished lymphadenopathy and splenomegaly, and reduced levels of circulating autoantibodies. nih.govnih.gov

The compound has also been tested in models of multiple sclerosis. In the experimental autoimmune encephalomyelitis (EAE) mouse model, intraperitoneally administered 5-azacytidine was found to ameliorate clinical symptoms. mdpi.com Another study using a low-dose pretreatment of a 5-azacytidine derivative in an EAE model also showed inhibition of disease activity and amelioration of central nervous system inflammation. nih.gov

Table 3: Preclinical In Vivo Inflammatory and Autoimmune Disease Studies with this compound

| Disease Model | Animal Model | Key Findings with this compound | Reference |

|---|---|---|---|

| Rheumatoid Arthritis | Proteoglycan-induced arthritis mice | Reduced disease severity and halted joint inflammation. | researchgate.net |

| Rheumatoid Arthritis | Collagen-induced arthritis (CIA) mice | Significantly alleviated joint bone destruction. | elifesciences.org |

| Systemic Lupus Erythematosus | MRL/lpr mice | Increased life-span, diminished lymphadenopathy and splenomegaly, reduced autoantibodies. | nih.govnih.gov |

| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) mice | Ameliorated clinical symptoms and suppressed CNS inflammation. | mdpi.comnih.gov |

Viral Infection Models

The antiviral activity of this compound has been demonstrated in preclinical animal models. nih.gov A key study utilized a model of disseminated adenoviral infection in newborn Syrian hamsters. nih.gov In this model, application of this compound led to a reduced duration of viral presence and significantly lowered viral titers in various organs on day 3 post-inoculation. nih.govtandfonline.comresearchgate.net For example, in the liver, the viral titer was reduced from 4.1 to 2.7 log10 CPD50/mg of tissue. nih.govtandfonline.com In the heart and kidney, viral titers were reduced to zero in the treated group compared to 3.2 and 2.4 log10 CPD50/mg of tissue, respectively, in the untreated group. nih.govtandfonline.com These findings suggest a direct antiviral effect of the compound in vivo.

Table 4: Preclinical In Vivo Viral Infection Study with this compound

| Disease Model | Animal Model | Key Findings with this compound | Reference |

|---|---|---|---|

| Disseminated Adenoviral Infection | Newborn Syrian Hamsters | Reduced period of virus presence and lowered viral titers in liver, kidney, and heart. | nih.govtandfonline.comresearchgate.net |

Evaluation of In Vivo Mechanistic Endpoints

DNA Methylation Changes in Tissues

A primary mechanism of action of this compound is the inhibition of DNA methyltransferases, leading to hypomethylation of DNA. This has been confirmed in numerous in vivo studies across different tissues. Treatment of mice bearing L1210 leukemia cells with 5-azacytidine led to the synthesis of undermethylated DNA in the neoplastic tissue. nih.gov Studies have shown that prolonged treatment was necessary to maintain DNA hypomethylation. nih.gov

The effect of this compound on DNA methylation is tissue-dependent. In one study, a significant reduction in global DNA methylation was observed in the gut and spleen of C57BL6 mice treated with an oral form of azacitidine, but not in the kidney or liver. nih.gov Another study investigating a derivative, 5-aza-2'-deoxycytidine, also found tissue-specific effects, with testes being more sensitive to methylation changes compared to the liver, cortex, and hippocampus. nih.govtandfonline.comnih.gov In regenerating mouse liver cells, 5-azacytidine was found to induce DNA hypomethylation, an effect not seen in normal, non-proliferating adult mouse liver cells, indicating that the drug's effect is most pronounced in dividing cells. nih.govfda.gov

In tumor models, this mechanistic endpoint is directly linked to therapeutic outcomes. In a follicular helper T-cell lymphoma PDX model, sensitivity to azacitidine was associated with global DNA hypomethylation in the tumor cells, particularly in the spleen. researchgate.net Similarly, in AML xenograft models, sustained DNA hypomethylation was correlated with the therapeutic effect of the drug. haematologica.org

Table 5: In Vivo DNA Methylation Changes with this compound

| Animal Model | Tissue/Cell Type | Key Findings | Reference |

|---|---|---|---|

| Mice with L1210 Leukemia | Neoplastic tissue (L1210 cells) | Induced synthesis of undermethylated DNA. | nih.gov |

| Mice | Regenerating Liver | Induced DNA hypomethylation. | nih.gov |

| C57BL6 Mice | Gut, Spleen | Significant reduction in global DNA methylation. | nih.gov |

| C57BL6 Mice | Kidney, Liver | No significant change in global DNA methylation. | nih.gov |

| MRL/lpr Mice (Lupus Model) | Axillary Lymph Nodes, Spleen | Reduced DNA methylation levels. | nih.gov |

| TFHL-PDX Mice (Lymphoma Model) | Spleen (Tumor) | Global DNA hypomethylation in drug-sensitive models. | researchgate.net |

Gene Expression and Protein Changes in Animal Models

In preclinical animal models, this compound, a cytidine (B196190) analog, demonstrates significant effects on gene expression and protein levels, primarily through its role as a DNA methyltransferase (DNMT) inhibitor. nih.govwikipedia.org Its incorporation into DNA leads to the inactivation of DNMTs, resulting in DNA hypomethylation and the re-expression of genes previously silenced by hypermethylation. nih.govru.nl This mechanism is a key driver of its observed anti-tumor effects. iiarjournals.org

In a mouse xenograft model using the human myelodysplastic syndrome (MDS)-derived leukemia cell line SKM-1, treatment with azacitidine led to the hypomethylation of the CDKN2B gene. This gene codes for the cyclin-dependent kinase inhibitor p15INK4B, a tumor suppressor often silenced in MDS. The study concluded that the antiproliferative and antitumor effects observed were consistent with the inhibition of DNA methyltransferase by azacitidine. iiarjournals.org

Studies in murine myoblasts have shown that azacitidine treatment can modulate the expression of genes that regulate the cell cycle. Specifically, it was observed to decrease the downregulation of cyclin-dependent kinase inhibitor 1A (Cdkn1a), also known as p21, and cyclin-dependent kinase inhibitor 1B (Cdkn1b). ijbs.com Furthermore, Western blot analysis in C2C12 cells revealed that azacitidine induced an increase in the protein expression of Myf-5, MyoD, p21, and MyHC, all of which are key players in muscle differentiation. ijbs.com

In a murine model of pancreatic ductal adenocarcinoma (PDAC), azacitidine treatment resulted in augmented expression of transcripts for antigen presentation machinery and T cell chemokines. frontiersin.org Protein analysis of tumors from azacitidine-treated mice showed decreased expression of DNMT1, consistent with its mechanism of action, and increased expression of interferon regulatory factor 5 (IRF5). frontiersin.org IRF5 is a regulator of the innate immune response. A decrease in the anti-apoptotic tumor marker survivin was also observed. frontiersin.org

In a mouse model of acute myeloid leukemia (AML), transcriptional analysis of blood and spleen samples from azacitidine-treated mice revealed significant changes. nih.gov There was a notable decrease in cell type scores for suppressive immune subsets and an increase in pathway scores related to T and B cell functions. nih.gov

Furthermore, in a cytotoxic T lymphocyte (CTL) line from C57BL/6 mice that had low levels of adenosine (B11128) deaminase (ADA), treatment with azacitidine led to the re-expression of ADA. nih.gov This was demonstrated by the presence of an ADA-specific mRNA in the reactivated cells, which was absent in the parent cell line. nih.gov This suggests that the gene extinction was due to methylation.

The following table summarizes key gene and protein changes observed in various animal models following this compound treatment.

Table 1: Gene and Protein Changes Induced by this compound in Animal Models

| Animal Model | Cell/Tissue Type | Gene/Protein Affected | Observed Change | Reference |

|---|---|---|---|---|

| Mouse Xenograft (SKM-1) | Leukemia Cells | CDKN2B (p15INK4B) | Hypomethylation | iiarjournals.org |

| Murine Myoblasts | Myoblasts | Cdkn1a (p21), Cdkn1b | Decreased Downregulation | ijbs.com |

| Murine Myoblasts (C2C12) | Myoblasts | Myf-5, MyoD, p21, MyHC | Increased Protein Expression | ijbs.com |

| Murine PDAC Model | Pancreatic Tumors | Antigen Presentation & T-cell Chemokine Transcripts | Augmented Expression | frontiersin.org |

| Murine PDAC Model | Pancreatic Tumors | DNMT1 | Decreased Expression | frontiersin.org |

| Murine PDAC Model | Pancreatic Tumors | IRF5 | Increased Expression | frontiersin.org |

| Murine PDAC Model | Pancreatic Tumors | Survivin | Decreased Expression | frontiersin.org |

| Murine AML Model | Blood and Spleen | T and B cell function pathways | Increased Pathway Scores | nih.gov |

| Murine CTL line | Cytotoxic T Lymphocytes | Adenosine Deaminase (ADA) | Re-expression | nih.gov |

Cellular Differentiation and Lineage Specific Effects

This compound has been shown to induce cellular differentiation, a key aspect of its therapeutic effect, particularly in hematological malignancies. In animal models of leukemia, extended exposure to low doses of azacitidine preferentially targets immature leukemic cells and induces their differentiation. nih.govhaematologica.org

In leukemic stem cell (LSC) models, an extended dosing regimen of azacitidine was found to induce the differentiation and depletion of CD34+CD38- LSCs. nih.govhaematologica.org Mechanistically, this differentiation was partly driven by an increase in the expression of myeloperoxidase (MPO). nih.govhaematologica.org The inhibition of MPO activity was able to partially reverse this differentiation effect, highlighting its importance in the process. nih.gov

In murine myoblasts, azacitidine has been observed to promote myogenesis. Treatment of C2C12 myoblasts with azacitidine led to an upregulation of key myogenic regulatory factors such as MyoD and Myf-5, as well as the differentiation marker MyHC. ijbs.com This indicates a role for azacitidine in promoting muscle cell differentiation.

In a study using a cytotoxic T lymphocyte (CTL) line from C57BL/6 mice, it was noted that the extinction of the adenosine deaminase (ADA) gene appears to be specific to CTLs and occurs during T cell differentiation in vivo. nih.gov Treatment with azacitidine was able to reverse this, suggesting that DNA methylation plays a role in this lineage-specific gene silencing during T cell development. nih.gov

Table 2: Effects of this compound on Cellular Differentiation in Animal Models

| Animal Model/Cell Line | Cell Type | Effect | Key Mediators | Reference |

|---|---|---|---|---|

| Leukemic Stem Cell (LSC) Models | CD34+CD38- LSCs | Induces differentiation and depletion | Myeloperoxidase (MPO) | nih.govhaematologica.org |

| Murine Myoblasts (C2C12) | Myoblasts | Promotes myogenesis | MyoD, Myf-5, MyHC | ijbs.com |

| Murine Cytotoxic T Lymphocyte (CTL) Line | Cytotoxic T Lymphocytes | Reverses differentiation-associated gene extinction | DNA hypomethylation (inferred) | nih.gov |

Immune Cell Population Dynamics and Functional Modulation

Preclinical studies in animal models have demonstrated that this compound can significantly modulate the immune system. A systematic review of 35 animal studies revealed that azacitidine can alleviate various inflammatory disorders, prevent solid organ rejection, and mitigate graft-versus-host disease (GvHD). nih.govru.nl A common mechanism appears to be the increase in regulatory T cells (Tregs), as 16 out of 17 studies that assessed this parameter reported an increase in Treg populations. nih.govru.nl The upregulation of FOXP3, a key transcription factor for Tregs, is a known effect of azacitidine. nih.gov

In a mouse model of acute myeloid leukemia (AML), continuous treatment with azacitidine limited the expansion of neutrophils while maintaining a higher percentage of lymphocytes compared to untreated mice, even at the end stage of the disease. nih.gov Transcriptional analysis in this model also pointed to decreased scores for suppressive immune cell subsets. nih.gov

Furthermore, in a study on human myeloma cell lines, azacitidine was found to inhibit the elaboration of both interleukin-6 (IL-6) and its receptor, leading to reduced expression of phospho-STAT3. haematologica.org It also inhibited the nuclear translocation and DNA binding of NF-κB. haematologica.org These pathways are crucial for the survival and proliferation of myeloma cells and also play significant roles in immune regulation. In a study of higher-risk MDS patients, responders to azacitidine showed a downregulation of IL-6-mediated STAT3 phosphorylation in conventional T cells. nih.gov

Table 3: Modulation of Immune Cells by this compound in Animal Models

| Animal Model | Immune Cell/Pathway Affected | Observed Effect | Reference |

|---|---|---|---|

| Various Inflammatory Disease Models | Regulatory T cells (Tregs) | Increased population | nih.govru.nl |

| Murine PDAC Model | CD4+ and CD8+ T cells | Increased infiltration into tumors | frontiersin.org |

| Murine AML Model | Neutrophils | Limited expansion | nih.gov |

| Murine AML Model | Lymphocytes | Maintained higher percentage | nih.gov |

| Human Myeloma Cell Lines | IL-6/STAT3 Pathway | Inhibition | haematologica.org |

| Human Myeloma Cell Lines | NF-κB Pathway | Inhibition of activation | haematologica.org |

Preclinical Pharmacokinetics and Metabolism (Mechanistic)

The metabolism of this compound in preclinical models is characterized by spontaneous hydrolysis and deamination mediated by cytidine deaminase. europa.eufresenius-kabi.com In vitro studies using human liver S9 fractions have shown that the formation of its metabolites is independent of NADPH, indicating that metabolism is likely catalyzed by cytosolic enzymes rather than cytochrome P450 (CYP) isoenzymes. europa.eufresenius-kabi.com

Further in vitro studies with cultured human hepatocytes have demonstrated that azacitidine does not induce CYP isoenzymes 1A2, 2C19, or 3A4/5 at concentrations significantly higher than those achieved clinically. europa.eu It is also unlikely to inhibit various P450 isoenzymes at clinically relevant plasma concentrations. europa.eu

Following subcutaneous administration in patients, azacitidine is rapidly absorbed, with peak plasma concentrations occurring at 0.5 hours. europa.eu The absolute bioavailability is approximately 89% relative to intravenous administration. europa.eueuropa.eu The elimination half-life after subcutaneous administration is about 41 minutes. europa.eu The primary route of excretion for azacitidine and its metabolites is through the urine. europa.eu

Challenges in preclinical pharmacokinetic studies include the use of appropriate animal models that accurately represent the human gastrointestinal tract, the low tolerability of the drug in some species, and variable pharmacokinetic behavior. ashpublications.org However, a study in dogs showed rapid absorption of oral azacitidine with an absolute bioavailability of 67%. ashpublications.org

Table 4: Preclinical Pharmacokinetic and Metabolic Parameters of this compound

| Parameter | Finding | Species/System | Reference |

|---|---|---|---|

| Metabolism | Spontaneous hydrolysis and deamination by cytidine deaminase | Human Liver S9 Fractions | europa.eufresenius-kabi.com |

| Effect on CYPs | Does not induce CYP1A2, 2C19, 3A4/5 | Cultured Human Hepatocytes | europa.eu |

| Bioavailability (SC vs IV) | ~89% | Human | europa.eueuropa.eu |

| Time to Peak Plasma Concentration (SC) | 0.5 hours | Human | europa.eu |

| Elimination Half-Life (SC) | ~41 minutes | Human | europa.eu |

| Primary Route of Excretion | Urine | Human | europa.eu |

| Oral Bioavailability | 67% | Dog | ashpublications.org |

Considerations for Preclinical Model Selection and Design

The selection and design of preclinical models for studying this compound are critical for generating clinically relevant data. Given that azacitidine's mechanisms of action include cytotoxicity and DNA hypomethylation, models should be chosen based on the specific research question. europa.eu

For studying anti-tumor effects, xenograft models using human cell lines, such as the SKM-1 MDS-derived cell line in NOD/SCID mice, have been valuable. iiarjournals.org Patient-derived xenograft (PDX) models are also increasingly used as they may better recapitulate the heterogeneity of human cancers like AML. ashpublications.orgdocwirenews.com

When investigating the immunomodulatory effects of azacitidine, it is essential to use immunocompetent animal models. The observation that azacitidine's efficacy in a PDAC model was dependent on a functional immune system underscores this point. frontiersin.org Syngeneic tumor models in mice, such as the C1498 AML model in C57Bl/6 mice, are suitable for this purpose. nih.gov

The dosing schedule in preclinical models is another important consideration. Studies have shown that an extended, low-dose regimen of azacitidine can have different and potentially more beneficial effects, such as inducing differentiation in LSCs, compared to conventional dosing. nih.govhaematologica.org Therefore, the design of the treatment schedule should align with the intended clinical application, for instance, maintenance therapy versus initial treatment. nih.gov

For pharmacokinetic studies, the choice of animal species can be challenging due to differences in gastrointestinal physiology and drug tolerability. ashpublications.org While data exists for mice and dogs, careful consideration of these interspecies differences is necessary when extrapolating findings to humans. ashpublications.orgeuropa.eu

Finally, the endpoints of the study must be well-defined. Beyond survival and tumor burden, mechanistic endpoints such as gene-specific methylation status, protein expression, cellular differentiation markers, and detailed immune cell profiling are crucial for a comprehensive understanding of azacitidine's effects in vivo. iiarjournals.orgfrontiersin.orgnih.gov

Mechanisms of Resistance to 6 Azacytidine in Research Models

Alterations in Drug Metabolism and Transport

The journey of 6-Azacytidine from administration to its site of action within the cell is a multi-step process involving transport across the cell membrane and subsequent metabolic activation. Disruptions at any of these stages can significantly impair its cytotoxic effects and lead to the development of resistance.

Nucleoside Transporter Dysregulation

The entry of the hydrophilic this compound molecule into cells is not a simple diffusion process but is mediated by specific protein channels known as nucleoside transporters. The two major families of these transporters are the equilibrative nucleoside transporters (ENTs/SLC29s) and the concentrative nucleoside transporters (CNTs/SLC28s). mdpi.comfrontiersin.org Dysregulation in the expression or function of these transporters is a key mechanism of resistance.

Research has shown that while this compound is a substrate for several transporters including ENT1, ENT2, and CNT3, the role of these transporters in acquired resistance can be complex and sometimes contradictory across different studies. mdpi.comeatris.cz For instance, some studies have demonstrated that reduced expression of specific transporters, such as hENT1, correlates with resistance. niph.go.jp In contrast, other investigations using azacitidine-resistant AML cell lines did not find significant changes in the mRNA expression of SLC29A1 (hENT1) or SLC29A2 (hENT2). researchgate.net One study on MOLM-13 and SKM-1 AML cell lines showed that resistance was associated with reduced intracellular concentration of the drug, driven by decreased expression of both SLC29A1 and SLC29A2. mdpi.com This suggests that the specific cellular context and the model system used can influence the observed resistance mechanisms.

Table 1: Nucleoside Transporter Dysregulation in this compound Resistance

| Cell Line Model | Transporter(s) Implicated | Observed Change in Resistant Cells | Reference |

|---|---|---|---|

| THP-1 | hENT1 (SLC29A1) | Lower expression | niph.go.jp |

| THP-1/AR, HL60/AR | SLC29A1, SLC29A2 | No remarkable changes in expression | researchgate.net |

| MOLM-13, SKM-1 | SLC29A1, SLC29A2 | Reduced expression | mdpi.com |

| Leukemic cells (MOLT-4) | ENT2, CNT3 | Reduced levels | eatris.cz |

Kinase Activity and Expression Changes

Once inside the cell, this compound must be phosphorylated to its active triphosphate form to be incorporated into RNA and DNA, thereby exerting its cytotoxic effects. This multi-step phosphorylation process is initiated by uridine-cytidine kinases (UCKs), with UCK2 being the rate-limiting enzyme for this compound activation. researchgate.netbiorxiv.org

A crucial mechanism of resistance involves alterations in the activity or expression of these kinases. Several studies have identified mutations in the UCK2 gene in azacitidine-resistant leukemia cell lines, such as THP-1/AR and HL60/AR. researchgate.netnih.gov These mutations can impair the kinase's ability to phosphorylate this compound, leading to decreased levels of its active form and subsequent drug resistance. researchgate.net Overexpression of wild-type UCK2 in resistant cells has been shown to restore sensitivity to the drug, confirming the critical role of this enzyme. nih.gov While UCK2 is considered the primary kinase, the involvement of other kinases like UCK1 and deoxycytidine kinase (DCK) has also been investigated, though their roles appear to be more controversial or context-dependent. mdpi.combiorxiv.orgmdpi.com For example, a study on MOLM-13 AZA-resistant cell lines found no changes in the mRNA expression of UCK1 or UCK2. mdpi.com

Table 2: Kinase Alterations in this compound Resistance

| Cell Line Model | Kinase(s) Implicated | Type of Alteration | Consequence | Reference |

|---|---|---|---|---|

| THP-1/AR, HL60/AR | UCK2 | Point mutations in exons 4 and 5 | Impaired azacitidine activation | researchgate.netnih.gov |

| MOLM-13 | UCK1, UCK2 | No change in mRNA expression | Resistance mediated by other mechanisms | mdpi.com |

| S/A, M/A* (AML cell variants) | DCK | Downregulated protein expression (in M/A*) | Cross-resistance to other nucleoside analogs | mdpi.com |

Cytidine (B196190) Deaminase Activity

Cytidine deaminase (CDA) is an enzyme that plays a critical role in the catabolism of cytidine and its analogs, including this compound. biorxiv.orgresearchgate.net By converting this compound to its inactive uridine (B1682114) counterpart, CDA effectively detoxifies the drug. biorxiv.org Therefore, increased CDA activity can be a significant factor in conferring resistance.

Studies have shown that high levels of CDA expression can lead to rapid degradation of this compound, reducing its intracellular concentration and therapeutic efficacy. biorxiv.orgashpublications.org In some research models, an upregulation of CDA has been observed in cells resistant to this compound. frontiersin.org Conversely, patients with deficient CDA activity have shown a better clinical response in some contexts, suggesting that lower CDA levels could enhance sensitivity to the drug. nih.gov The ratio of activating enzymes like DCK to inactivating enzymes like CDA has been proposed as a potential predictor of response, with a higher CDA/DCK ratio being associated with non-responders. frontiersin.org However, the role of CDA in resistance is not universally consistent, with some studies reporting no significant change in CDA expression in resistant cell lines. mdpi.com

Epigenetic and Genetic Adaptations

Beyond alterations in drug handling, cancer cells can develop resistance to this compound through more profound changes at the epigenetic and genetic levels. These adaptations allow them to either circumvent the drug's mechanism of action or to restore the cellular processes that the drug is designed to disrupt.

Mutations in Epigenetic Modifiers

The primary target of this compound's epigenetic activity is DNA methyltransferase (DNMT), which it traps and depletes, leading to DNA hypomethylation. researchgate.netdrugbank.com However, cancer cells can acquire mutations in various epigenetic modifier genes that render them less dependent on the pathways affected by this compound.

For instance, mutations in genes such as TET2, DNMT3A, ASXL1, and EZH2 are frequently observed in myeloid malignancies and can influence the response to hypomethylating agents. frontiersin.orgashpublications.org61.128.134 The presence of a TET2 mutation, for example, has been associated with a better response to azacitidine in some patient cohorts. ashpublications.org Conversely, the acquisition of new mutations during treatment can lead to resistance. In one study, azacitidine treatment selected for clones with frameshift or nonsense mutations in genes like ASXL1 and EZH2, which are thought to reduce the cell's reliance on DNA methylation for disease progression. ashpublications.org The development of mutations in genes of the Polycomb Repressive Complex 2 (PRC2), such as EZH2, can lead to altered histone methylation patterns, providing an alternative route for gene silencing that is independent of DNA methylation. 61.128.134haematologica.org

Re-establishment of DNA Methylation Patterns

A key aspect of this compound's action is the induction of widespread DNA demethylation. gsconlinepress.complos.org However, resistant cells can develop mechanisms to counteract this effect and re-establish the aberrant methylation patterns that drive the malignant phenotype.

While this compound can induce global hypomethylation, this effect is often transient, and cells can eventually restore their original methylation landscape. aacrjournals.org The patterns of drug-induced demethylation have been shown to be non-random and reproducible, suggesting that specific loci are targeted for remethylation after the drug is withdrawn. plos.org Some studies have indicated that even in responsive cells, the degree of demethylation can be limited and may not always correlate directly with changes in gene expression. oncotarget.com Furthermore, research has identified a subset of genes that are resistant to demethylation by azacitidine, suggesting the existence of complex regulatory mechanisms that protect certain genomic regions from the drug's effects. plos.org The ability of cancer cells to re-methylate key tumor suppressor genes or to maintain the methylation of oncogenes despite treatment is a critical adaptive strategy for acquiring resistance.

Cellular Pathway Modulation

Cancer cells can develop resistance to 6-aza-C by modulating various intracellular signaling pathways. These changes often lead to a cellular state that is less susceptible to the drug's cytotoxic effects.

A primary mechanism of resistance to 6-aza-C involves the upregulation of anti-apoptotic proteins, which prevents the drug from inducing programmed cell death.

BCL-2 Family Proteins: Research has shown that resistance to 6-aza-C can be associated with the overexpression of anti-apoptotic BCL-2 family members like BCL-2, BCL-XL, and MCL-1. nih.govhaematologica.org For instance, in multiple myeloma cell lines, treatment with 6-aza-C was found to down-regulate the IL-6 signaling pathway, leading to reduced expression of the anti-apoptotic protein Bcl-xl. haematologica.org Conversely, resistance can emerge through mechanisms that maintain high levels of these proteins. The combination of venetoclax (B612062) and 6-aza-C is designed to counteract this by inhibiting BCL-2, thereby making leukemic cells more dependent on it for survival. nih.gov However, resistance to this combination can arise from the overexpression of MCL-1 or BCL-XL. nih.gov

Other Anti-Apoptotic Factors: Studies have also implicated other factors, such as BCL2L10, as potential predictors of resistance to azacitidine in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML). researchgate.net

Cancer cells can activate pro-survival signaling pathways to counteract the cytotoxic effects of 6-aza-C.

PI3K/AKT Pathway: The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and proliferation. Studies using 5-azacytidine-resistant MDS/AML cell lines have shown a deregulation of this pathway. researchgate.netnih.govmdpi.com While inhibitors of this pathway can block the proliferation of resistant cells, they may not necessarily re-sensitize them to 6-aza-C. researchgate.netnih.govmdpi.com The combination of a PPARα agonist with venetoclax has been shown in preclinical models to suppress AML progression by inhibiting the PI3K/AKT signaling pathway. frontiersin.org

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is another crucial survival pathway. Research in multiple myeloma cells demonstrated that 6-aza-C can inhibit NF-κB nuclear translocation and DNA binding, contributing to its anti-myeloma effects. haematologica.org Resistance could therefore involve mechanisms that bypass this inhibition.

JAK-STAT Pathway: Activation of the JAK-STAT signaling pathway has been observed as a feature of venetoclax resistance, a drug often used in combination with 6-aza-C. frontiersin.org

Cancer cells can adapt their metabolism to survive the stress induced by 6-aza-C.

Amino Acid Metabolism: Leukemic stem cells (LSCs) from relapsed AML patients exhibit metabolic flexibility, allowing them to adapt to the depletion of amino acids caused by treatments like 6-aza-C and venetoclax by upregulating fatty acid metabolism. scispace.com

Oxidative Phosphorylation (OXPHOS): Chemoresistant AML cells often show a heightened dependence on mitochondrial metabolism and OXPHOS. frontiersin.org Resistance to 6-aza-C and venetoclax can be associated with a metabolic shift towards OXPHOS, driven by NAD+ and the catabolism of amino acids and fatty acids. frontiersin.orgmdpi.com Overexpression of PRDM16 has been shown to activate mitochondrial respiration through c-MYC, leading to resistance to cytarabine, another pyrimidine (B1678525) analog. ashpublications.org

Fatty Acid Oxidation (FAO): Increased FAO can maintain OXPHOS when amino acid metabolism is disrupted, leading to resistance to venetoclax/6-aza-C therapy. mdpi.com

Since 6-aza-C incorporates into DNA and causes damage, enhanced DNA repair can be a significant resistance mechanism.

DNA Damage Response Pathways: The DNA damage response (DDR) involves a network of pathways that detect and repair DNA lesions. nih.gov Overexpression of key DDR kinases like ATM, ATR, and DNA-PK has been observed in various cancers and is associated with poor responses to chemotherapy due to enhanced repair capacity. nih.gov While 6-aza-C can induce DNA damage, as evidenced by the phosphorylation of histone H2AX, resistant cells may develop ways to mitigate this damage. tandfonline.com

Checkpoint Kinases: Checkpoint kinases like CHK1 are crucial for pausing the cell cycle to allow for DNA repair. oaepublish.com Inhibition of CHK1 can lead to the accumulation of DNA damage and cell death. oaepublish.com However, resistance to CHK1 inhibitors can occur through the activation of compensatory pathways like PI3K and MAPK, and the induction of anti-apoptotic proteins. oaepublish.com

Metabolic Reprogramming

Strategies for Overcoming Resistance in Preclinical Settings

To combat resistance to 6-aza-C, researchers are exploring various strategies in preclinical models, with a strong focus on combination therapies.

Combination Therapies in Preclinical Models

Combining 6-aza-C with other agents that target different cellular pathways is a promising approach to overcome resistance.

Targeting Apoptotic Pathways:

Venetoclax: The combination of 6-aza-C with the BCL-2 inhibitor venetoclax has shown significant efficacy. nih.govmdpi.com 6-aza-C enhances pro-apoptotic signaling, making cells more susceptible to BCL-2 inhibition. nih.gov However, resistance can emerge, often through the upregulation of MCL-1. nih.govnih.gov

HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors like panobinostat (B1684620) and chidamide (B1683975) have shown promise in overcoming resistance. nih.govnih.gov Panobinostat was found to be effective against 6-aza-C-resistant cells in vitro. nih.gov Chidamide, in combination with venetoclax and 6-aza-C, successfully salvaged relapsed AML patients who were unresponsive to the venetoclax/6-aza-C regimen. nih.gov

Targeting Survival Pathways:

PI3K/AKT Inhibitors: Given the role of the PI3K/AKT pathway in resistance, inhibitors targeting this pathway have been investigated. researchgate.netnih.govmdpi.com

FLT3 Inhibitors: In FLT3-mutated AML, combining 6-aza-C with FLT3 inhibitors like sorafenib (B1663141) has shown modest outcomes in clinical trials. viamedica.pl Preclinical studies are ongoing to optimize such combinations. diva-portal.org

Targeting Cell Cycle and DNA Repair:

Pevonedistat (B1684682): The combination of the NEDD8-activating enzyme inhibitor pevonedistat with 6-aza-C has been explored. nih.gov This combination can upregulate the pro-apoptotic protein NOXA, increasing sensitivity to venetoclax. nih.gov

Dinaciclib (B612106): In patient-derived xenograft (PDX) models of MDS/AML resistant to venetoclax and 6-aza-C, the cyclin-dependent kinase inhibitor dinaciclib showed promise in overcoming this dual resistance. frontiersin.orgresearchgate.net

Table of Preclinical Combination Therapies to Overcome this compound Resistance

| Combination Agent | Target/Mechanism | Preclinical Model(s) | Key Findings | Reference(s) |

| Venetoclax | BCL-2 inhibitor | AML cell lines, PDX models | Synergistic activity with 6-aza-C, but resistance can develop via MCL-1 upregulation. | nih.govfrontiersin.orgmdpi.comresearchgate.net |

| Panobinostat | HDAC inhibitor | MDS/AML cell lines | Effective against 6-aza-C-resistant cells in vitro. | nih.govfrontiersin.org |

| Chidamide | HDAC inhibitor | AML cell lines | Overcomes venetoclax/6-aza-C resistance by downregulating MCL1. | nih.gov |

| Pevonedistat | NAE inhibitor | AML cell lines | Upregulates NOXA to increase sensitivity to venetoclax in combination with 6-aza-C. | nih.gov |

| Dinaciclib | CDK inhibitor | PDX models | Overcomes dual resistance to venetoclax and 6-aza-C. | frontiersin.orgresearchgate.net |

| Sorafenib | FLT3 inhibitor | AML cell lines | Improved growth inhibition compared to single agents. | viamedica.pl |

| Ivosidenib | IDH1 inhibitor | AML clinical trials | Combination with 6-aza-C improved event-free and overall survival in IDH1-mutated AML. | mdpi.com |

Targeting Resistance-Associated Pathways

The identification of specific resistance mechanisms has paved the way for rational therapeutic strategies designed to overcome or circumvent them. Research in preclinical models has demonstrated that targeting these pathways can inhibit the growth of Azacitidine-resistant cells and, in some cases, restore sensitivity to treatment.

Inhibition of Pro-Survival Signaling: Given the frequent activation of the PI3K/AKT pathway in resistant cells, inhibitors targeting this axis have been investigated.

AKT Inhibition: In Azacitidine-resistant (AZA-R) cell lines with AKT1 mutations, the AKT inhibitor MK2206 proved highly efficient, with an IC50 (half-maximal inhibitory concentration) comparable to that seen in Azacitidine-sensitive (AZA-S) cells. mdpi.comnih.gov

HDAC Inhibition: Histone deacetylase (HDAC) inhibitors represent another promising approach. The pan-HDAC inhibitor Panobinostat was shown to be highly effective against AZA-R subclones, with an IC50 several orders of magnitude lower than that of Azacitidine in these resistant cells. mdpi.comnih.gov In vivo validation in PDX models of resistant MDS/AML confirmed that Panobinostat is a promising agent to overcome resistance. frontiersin.org

Other Kinase Inhibitors: The CDK inhibitor Dinaciclib has also shown promise in overcoming dual resistance to Azacitidine and Venetoclax in PDX models. frontiersin.org

Combination Therapies: Combining Azacitidine with agents that target distinct but complementary pathways is a key strategy.

BCL2 Inhibition: The BCL2 inhibitor Venetoclax is used in combination with Azacitidine for AML. frontiersin.org While dual resistance can emerge, the initial combination targets both epigenetic regulation and the intrinsic apoptosis pathway.

NEDD8-Activating Enzyme (NAE) Inhibition: The NAE inhibitor Pevonedistat has been explored in combination with Azacitidine as a strategy to counteract resistance mechanisms and enhance leukemia cell toxicity. mdpi.comnih.gov

These findings underscore the potential of targeted therapies to address the challenge of Azacitidine resistance, offering new avenues to expand therapeutic options for patients who have lost responsiveness to HMA therapy. nih.govresearchgate.net

Table 2: Strategies for Targeting Azacitidine Resistance Pathways

| Therapeutic Agent | Target Pathway/Molecule | Research Model(s) | Reported Outcome | Reference(s) |

|---|---|---|---|---|

| MK2206 | PI3K/AKT pathway (AKT1) | AZA-R MDS/AML cell lines (e.g., OCI-M2) | Efficiently inhibited proliferation of AZA-R cells. | mdpi.comnih.gov |

| Panobinostat | HDAC (Classes I, II, IV) | AZA-R cell lines; CDX/PDX models | Highly effective in inhibiting AZA-R cell growth; overcomes dual Venetoclax/Azacitidine resistance in vivo. | nih.govfrontiersin.org |

| Dinaciclib | Cyclin-dependent kinases (CDKs) | CDX/PDX models of VEN/AZA-R MDS/AML | Promising candidate agent that overcomes dual Venetoclax/Azacitidine resistance. | frontiersin.org |

| Pevonedistat | NEDD8-activating enzyme (NAE) | MDS/AML models (mentioned in studies) | Investigated in combination with Azacitidine to counteract resistance. | mdpi.comnih.gov |

| Teriflunomide | Dihydroorotate dehydrogenase (DHODH) | AZA-R MOLM-13/AZA* and SKM-1/AZA cell lines | Cotreatment with Azacitidine significantly increased the proportion of apoptotic cells in resistant lines. | mdpi.com |

Synthetic Chemistry and Derivative Research of 6 Azacytidine

Advanced Synthetic Methodologies for 6-Azacytidine and Analogues

The synthesis of this compound and its analogues is a complex process, with the stereospecific formation of the β-glycosidic bond being a critical step. researchgate.netbibliotekanauki.pl Researchers have moved beyond classical methods to develop more efficient and selective approaches.

Modern synthetic strategies for this compound have largely focused on improving the efficiency and stereoselectivity of the glycosylation step, where the heterocyclic base is attached to the sugar moiety.

One of the most prominent advanced techniques is the Vorbrüggen condensation method . bibliotekanauki.plnih.gov A simplified, one-step, stereo-selective version of this approach has been successfully used. bibliotekanauki.pl This method often involves the condensation of silylated heterocyclic bases with acylated sugar derivatives. For instance, N4-substituted 6-azacytosines have been condensed with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. bibliotekanauki.pl To ensure the desired stereochemistry, a catalyst such as tin tetrachloride (SnCl4) is used, which selectively promotes the formation of β-nucleosides. bibliotekanauki.pl

A variation of this is the simplified one-pot silyl (B83357) condensation method . This has been effectively used to synthesize N4-derivatives of this compound and its α-L-glycopyranosyl analogues. nih.govbiopolymers.org.ua The process involves the reaction of acylated 4-methylmercapto-1,2,4-triazin-3(2Н)-one glycosides, which then undergo amination or ammonolysis to yield the final this compound analogues. nih.gov

Another established chemical synthesis route involved the condensation of the mercury salt of 5-methylthio-1,2,4-triazin-3(2H)-one with 1-chloro-2,3,5-tri-O-benzoyl-D-ribose, followed by ammonolysis to produce this compound. jst.go.jp In addition to chemical synthesis, enzymatic methods have been explored. Enzymes such as thymidine (B127349) phosphorylase (TP) and uridine (B1682114) phosphorylase (UP) from E. coli have shown the ability to catalyze the glycosylation of 6-azauracil, a related base, indicating potential for enzymatic synthesis of this compound analogues. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound analogues and their biological activity is crucial for designing more effective compounds. SAR studies have focused on modifying both the heterocyclic base and the sugar moiety. bibliotekanauki.pl

The biological activity of this compound derivatives is highly dependent on specific structural features of both the triazine ring and the attached sugar.

Heterocyclic Base Modifications: Modifications at the N4-position of the 6-azacytosine base have been a primary focus. Introducing various substituents, such as methyl groups or amino acids, has been shown to significantly influence antiviral activity. researchgate.netnih.gov For example, N4-methyl-6-azacytidine demonstrated high anti-adenoviral activity with very low cytotoxicity. nih.gov However, modifications to the base alone, without the corresponding sugar, have been found to be inactive. Modified 6-azacytosine bases showed no anti-adenoviral activity, highlighting the necessity of the nucleoside structure. bibliotekanauki.pl

Sugar Moiety Modifications: SAR studies have revealed that the integrity of the sugar component is critical for the anti-adenoviral effects of this compound. bibliotekanauki.plresearchgate.net Key findings include:

Furanose Ring and 5'-OH Group: The furanose (five-membered) ring structure of the ribose sugar and the presence of the 5'-hydroxyl (OH) group are essential for retaining biological activity. bibliotekanauki.plresearchgate.net

Alternative Sugars: Replacing the D-ribofuranose fragment with other sugars such as D-xylose, D-glucose, or L-arabinose results in a loss of anti-adenoviral activity. biopolymers.org.uaresearchgate.net

Ring Isomerization: Commutation of the D-ribofuranosyl (five-membered ring) fragment into a ribopyranosyl (six-membered ring) form also leads to inactive compounds. biopolymers.org.ua

Deoxygenation: The synthesis of 2',3'-didehydro-2',3'-dideoxy analogues of this compound has been pursued to create potential inhibitors of retroviral reproduction. biopolymers.org.ua While elimination of a single OH group in the sugar can be tolerated in some cases, derivatives lacking any OH group lose their antiviral activity. researchgate.net An exception was noted for N,O-tetraacyl-6-azaC, which showed high activity against adenovirus. researchgate.net

The antiviral activity of these derivatives against adenovirus serotypes 2 and 5 was evaluated. researchgate.netnih.gov The results demonstrated a clear correlation between the structure of the amino acid substituent and the resulting antiviral effect. Derivatives with amino acid side chains that closely mimic natural structures tended to retain antiviral activity, whereas those with unnatural structures were less effective. researchgate.net The introduction of a bulky aryl residue into the N4-amino group was also investigated. researchgate.net

Table 1: Anti-adenoviral Activity of N4-Amino-Acid Derivatives of this compound Data derived from in vitro studies against adenovirus. researchgate.net

| Compound ID | N4-Substituent | Minimal Inhibitory Concentration (MIC, mg/ml) | Maximal Tolerated Dose (MTD, mg/ml) | Chemotherapeutic Index (CTI) |

| 3a | Glycine | 1 | 125 | 125 |

| 3b | Alanine | 125 | 1000 | 8 |

| 3b' | β-Alanine | 8 | >1000 | 125 |

| 3c | Valine | absent | >125 | — |

| 3d | Leucine | 250 | >1000 | 4 |

| 3g | Phenylalanine | absent | >1000 | — |

| 3m | Aryl Residue | 250 | >250 | >1 |

Modifications of Heterocyclic Base and Sugar Moiety

Design and Preclinical Evaluation of Novel this compound Analogues

The design of new this compound analogues is guided by SAR data, with the goal of enhancing specific biological activities, particularly antiviral efficacy. Preclinical evaluations are then conducted to determine the potential of these novel compounds.

While this compound itself has a broad spectrum of antiviral activity, including against adenoviruses, herpesviruses, and influenza viruses, research has focused on creating derivatives with improved potency and selectivity. Current time information in West Northamptonshire, GB.researchgate.netnbuv.gov.ua

Preclinical studies have identified several promising analogues:

N4-Methyl-6-azacytidine: This compound exhibited a high selectivity index against human adenovirus serotype 5 (AdV5) and very low cytotoxicity, making it a strong candidate for further investigation as a therapy for AdV infections. nih.gov

N,O-tetraacetyl-6-azacytidine: This derivative also showed a high selectivity index against AdV5. nih.gov Another study confirmed its high anti-adenoviral activity, with a minimal inhibitory concentration (MIC) of 0.125 μg/ml. researchgate.net